molecular formula C28H25NO4 B421887 METHYL (4Z)-1-BENZYL-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (4Z)-1-BENZYL-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B421887
M. Wt: 439.5g/mol
InChI Key: UTOGTYXOAIPUSN-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-benzyl-4-[2-(benzyloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, benzyl groups, and a benzyloxy substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-1-BENZYL-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. One common synthetic route involves the condensation of appropriate benzylidene and benzyloxybenzylidene precursors with a pyrrole derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like p-toluenesulfonic acid or triethylamine to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4-[2-(benzyloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde derivatives, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

Methyl 1-benzyl-4-[2-(benzyloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL (4Z)-1-BENZYL-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-benzyl-4-[2-(benzyloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C28H25NO4

Molecular Weight

439.5g/mol

IUPAC Name

methyl (4Z)-1-benzyl-2-methyl-5-oxo-4-[(2-phenylmethoxyphenyl)methylidene]pyrrole-3-carboxylate

InChI

InChI=1S/C28H25NO4/c1-20-26(28(31)32-2)24(27(30)29(20)18-21-11-5-3-6-12-21)17-23-15-9-10-16-25(23)33-19-22-13-7-4-8-14-22/h3-17H,18-19H2,1-2H3/b24-17-

InChI Key

UTOGTYXOAIPUSN-ULJHMMPZSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3)/C(=O)N1CC4=CC=CC=C4)C(=O)OC

SMILES

CC1=C(C(=CC2=CC=CC=C2OCC3=CC=CC=C3)C(=O)N1CC4=CC=CC=C4)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=CC=C2OCC3=CC=CC=C3)C(=O)N1CC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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